molecular formula C4H5N3O2 B1660765 1-Azidocyclopropane-1-carboxylic acid CAS No. 82998-00-3

1-Azidocyclopropane-1-carboxylic acid

Cat. No.: B1660765
CAS No.: 82998-00-3
M. Wt: 127.1 g/mol
InChI Key: IZENIERUTZCOJO-UHFFFAOYSA-N
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Description

1-Azidocyclopropane-1-carboxylic acid is a unique organic compound characterized by the presence of an azido group attached to a cyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-azidocyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

Chemical Reactions Analysis

1-Azidocyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form various oxidized derivatives, such as carboxylates or peroxides.

Common reagents and conditions used in these reactions include sodium azide, dimethylformamide, transition metal catalysts, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Azidocyclopropane-1-carboxylic acid has several scientific research applications:

    Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It can be employed in the study of biological processes involving azido groups, such as bioorthogonal chemistry and click chemistry.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-azidocyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the azido group. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. For example, in bioorthogonal chemistry, the azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which can be used to label and track biomolecules.

Comparison with Similar Compounds

1-Azidocyclopropane-1-carboxylic acid can be compared with other azido-containing compounds and cyclopropane derivatives:

    1-Azido-2-methylpropane: Similar to this compound, this compound contains an azido group but lacks the carboxylic acid functionality, making it less versatile in synthetic applications.

    Cyclopropane-1-carboxylic acid: This compound lacks the azido group, which limits its reactivity in certain types of chemical reactions, such as cycloadditions.

    1-Azido-3-chloropropane: This compound contains both an azido group and a halogen, making it useful for different substitution reactions but less stable compared to this compound.

Properties

IUPAC Name

1-azidocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-6-4(1-2-4)3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENIERUTZCOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509633
Record name 1-Azidocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82998-00-3
Record name 1-Azidocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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